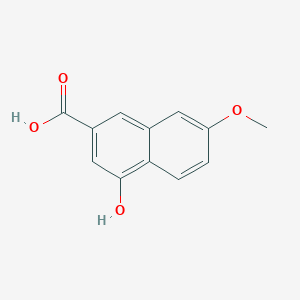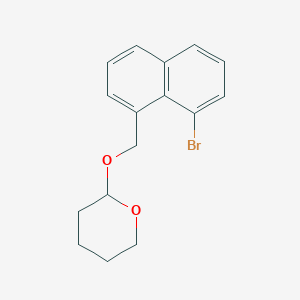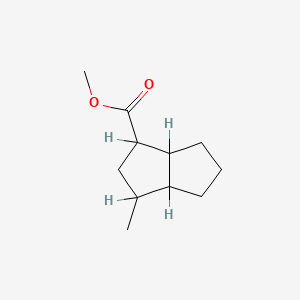
Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the ester group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides or amines.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of bioactive compounds or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing enzyme activity or receptor function.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-: This compound has a similar bicyclic structure but differs in functional groups.
1H-Cyclopenta[1,3]cyclopropa[1,2]benzene, octahydro-7-methyl-3-methylene-: Another bicyclic compound with different substituents.
Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-7-methyl-4-methylene-1-(1-methylethyl)-: A naphthalene derivative with a similar core structure.
Uniqueness
Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate is unique due to its specific ester functional group and the arrangement of its bicyclic structure
Propiedades
Número CAS |
54644-24-5 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7-6-10(11(12)13-2)9-5-3-4-8(7)9/h7-10H,3-6H2,1-2H3 |
Clave InChI |
SJGBAOXNSRAMEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2C1CCC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


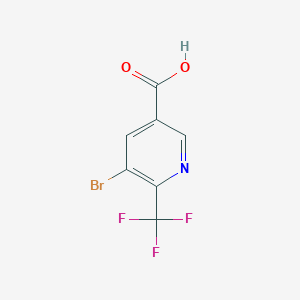

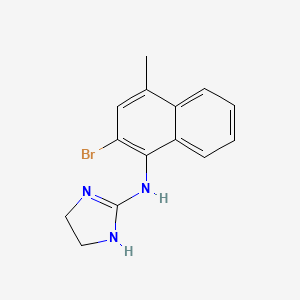
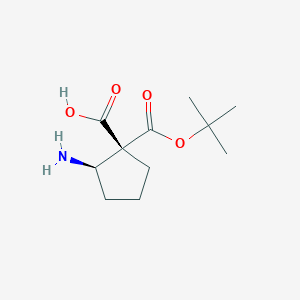
![1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone](/img/structure/B13936985.png)

![2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol](/img/structure/B13937004.png)
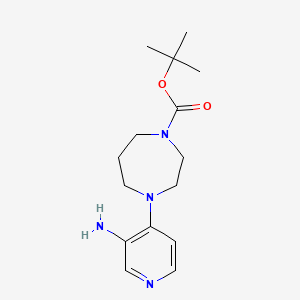
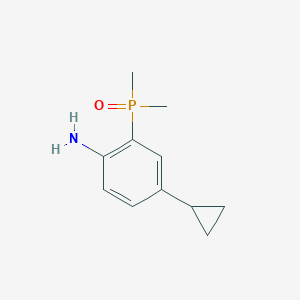
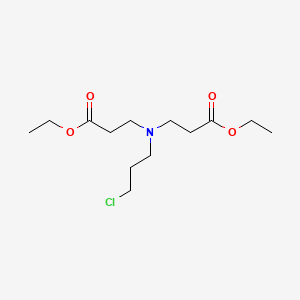
![5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B13937023.png)
